N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMPLAVBGXOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 5-Methyl-1,3-thiazol-2-amine Core
The 5-methyl-1,3-thiazol-2-amine nucleus is typically synthesized starting from α-haloketones or α-haloesters and thiourea derivatives. The reaction proceeds via nucleophilic substitution and cyclization, often catalyzed or facilitated by halogenating agents such as bromine or iodine, or by using ionic liquids or solid acid catalysts. For example, condensation of ethyl acetoacetate with thiourea under reflux conditions yields 5-methylthiazol-2-amine derivatives in moderate to good yields.
Introduction of the 2,3-Dimethoxybenzyl Group
The N-substitution at the 2-amino position with the 2,3-dimethoxybenzyl moiety is generally achieved through nucleophilic substitution reactions involving benzyl halides. The amine group on the thiazole ring reacts with 2,3-dimethoxybenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by standard chromatographic techniques.
Representative Synthetic Procedure
A typical preparation route involves:
- Step 1: Synthesis of 5-methyl-1,3-thiazol-2-amine via the Hantzsch method by reacting ethyl acetoacetate with thiourea under reflux in ethanol or another suitable solvent.
- Step 2: N-alkylation of the 2-aminothiazole intermediate with 2,3-dimethoxybenzyl bromide in the presence of potassium carbonate in acetonitrile at room temperature or under reflux conditions.
- Step 3: Purification of the crude product by silica gel column chromatography using dichloromethane/ethyl acetate mixtures as eluents to afford pure N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine.
Data Table: Typical Reaction Conditions and Yields
| Step | Reactants | Conditions | Solvent | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate + Thiourea | Reflux, 4–6 hours | Ethanol | None or acid catalyst | 60–75 | Hantzsch synthesis |
| 2 | 5-Methyl-1,3-thiazol-2-amine + 2,3-Dimethoxybenzyl bromide | Room temp or reflux, 3–7 hours | Acetonitrile | K2CO3 or NaH | 55–70 | Monitored by TLC, base promotes N-alkylation |
| 3 | Crude product | Silica gel chromatography | DCM/ethyl acetate | - | Purity >95% | Final purification step |
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as halides and amines can be used, with reaction conditions varying based on the specific substitution desired.
Major Products Formed:
Oxidation: Formation of oxo derivatives, such as N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-one.
Reduction: Reduced analogs, such as this compound with reduced substituents.
Substitution: Substituted derivatives at various positions on the thiazole ring or benzyl group.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that thiazole derivatives, including N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine, exhibit significant anticancer properties. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Case Study: Tubulin Inhibition
A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines as potential tubulin inhibitors. Among these compounds, one derivative demonstrated potent antiproliferative activity across several human cancer cell lines. The mechanism involved the inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to established chemotherapeutic agents like combretastatin A-4 (CA-4) . This suggests that this compound could be explored further for its potential as a tubulin-targeting anticancer drug.
Antimicrobial Properties
Thiazole derivatives have also been noted for their antimicrobial activity against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal strains.
Research Insights
A literature survey highlighted the broad pharmacological spectrum of 2-aminothiazole derivatives, which include antiviral, antimicrobial, anticancer, and anti-inflammatory activities . The specific application of this compound in this context remains to be fully elucidated but aligns with the observed properties of related thiazole compounds.
Mechanistic Studies and Molecular Docking
Molecular docking studies have been pivotal in understanding how compounds like this compound interact with biological targets at the molecular level. These studies provide insights into binding affinities and the potential for developing more effective derivatives.
Example: Binding Affinity Analysis
In a study involving 2-amino thiazoles, molecular docking revealed that certain derivatives could bind effectively to the colchicine binding site on tubulin. This interaction is crucial for their anticancer activity . Similar analyses can be conducted for this compound to predict its efficacy against specific cancer types.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism by which N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
(a) 5-Methyl-1,3-thiazol-2-amine (1b)
- Structure : Simplest analog lacking the 2,3-dimethoxybenzyl group.
- Synthesis: Prepared as an intermediate in the synthesis of bromopropanamide derivatives (e.g., 3b) via reaction with 3-bromopropanoyl chloride .
- Key Difference : Absence of aromatic substitution reduces lipophilicity compared to the target compound.
(b) N-(3,4-Dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine
- Structure : Methoxy groups at positions 3 and 4 on the benzyl ring instead of 2 and 3.
- Impact : Altered methoxy positioning may affect electronic distribution and steric interactions with biological targets .
(c) 5-Benzyl-1,3-thiazol-2-amine
- Structure : Benzyl group replaces the dimethoxybenzyl moiety.
Heterocyclic Variants
(a) Tetrazole Derivatives (e.g., N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine)
- Structure : Tetrazole ring replaces thiazole, with a 1-methyl group.
- Relevance : Tetrazoles are more electron-deficient, which may alter hydrogen-bonding capacity and metabolic stability .
(b) Thiadiazole Derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine)
- Structure : Thiadiazole core with a methylsulfanylbenzylidene group.
- Biological Activity : Thiadiazoles are associated with insecticidal and fungicidal activities, suggesting divergent applications compared to thiazoles .
(c) Oxazole Derivatives (e.g., 5-{3-[(2,3-dimethoxybenzyl)oxy]phenyl}-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine)
- Structure : Oxazole core with a sulfonyl group and dimethoxybenzyloxy substitution.
Physicochemical Properties and Drug-Likeness
| Compound | Core Structure | Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine | Thiazole | 5-methyl, 2,3-dimethoxybenzyl | 2.8 | ~0.1 (Low) |
| 5-Benzyl-1,3-thiazol-2-amine | Thiazole | Benzyl | 3.2 | <0.05 (Very low) |
| N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine | Thiazole | 4-methyl, 3,4-dimethoxybenzyl | 2.7 | ~0.15 (Low) |
| (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | 3,5-dimethylphenyl | 3.5 | <0.01 (Very low) |
Note: Predicted values based on structural analogs and substitution patterns.
Biological Activity
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzyl amine with thiazole derivatives. The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- MTT Assay : The compound was evaluated for its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells. This was evidenced by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties by reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual role in both inhibiting cancer cell proliferation and modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research indicates that the presence of electron-withdrawing or electron-donating groups on the benzyl moiety can significantly affect its potency against cancer cells. For example:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 10.5 | A431 |
| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine | 8.0 | A549 |
| 7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine | 6.5 | HOP-92 |
These findings highlight the importance of specific substitutions on the benzothiazole scaffold for enhancing biological activity .
Study on Benzothiazole Derivatives
A comprehensive study focused on synthesizing and evaluating benzothiazole derivatives showed that modifications at the 4-position significantly improved anticancer activity. The study reported that certain derivatives exhibited IC50 values as low as 6.5 μM against non-small cell lung cancer cell lines .
Evaluation of Antibacterial Properties
In addition to anticancer effects, compounds structurally related to this compound were assessed for antibacterial properties. These derivatives showed promising results against biofilm formation in bacterial strains, outperforming standard antibiotics like cefadroxil at certain concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-methyl-1,3-thiazol-2-amine with 2,3-dimethoxybenzyl chloride/bromide under basic conditions (e.g., Na₂CO₃ or pyridine). For example, analogous thiazole derivatives are prepared by coupling thiazol-2-amine intermediates with electrophilic reagents like bromopropanoyl chloride in aqueous Na₂CO₃, followed by purification via recrystallization .
- Key Steps :
- Activation of the benzyl halide for nucleophilic attack.
- Optimization of reaction time and temperature (e.g., 10–20 minutes stirring at RT).
- Use of polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations .
- Example : The title compound’s analogs show intermolecular C–H···F/O interactions stabilizing crystal lattices, as seen in related fluorinated thiazoles .
Q. What preliminary biological activities have been reported for this compound?
- Assays : Anticancer activity is evaluated via MTT assays (cell viability), apoptosis assays (Annexin V/PI staining), and molecular docking to predict target binding.
- Findings : Thiazole derivatives with methoxybenzyl groups exhibit moderate-to-strong activity against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC₅₀ values ranging 10–50 µM .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution in thiazole synthesis be validated?
- Approach :
- Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate constants.
- DFT calculations : Analyze transition states and charge distribution (e.g., sulfur’s nucleophilicity in the thiazole ring) .
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in byproducts .
- Contradictions : Conflicting reports on regioselectivity in benzylation (C-2 vs. N-substitution) may arise from solvent polarity or steric effects. Resolve via comparative studies in DMF vs. THF .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., PFOR in anaerobic pathogens) using PDB structures .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ values .
- Example : Docking poses of related compounds show π-π stacking between thiazole rings and tyrosine residues in kinase targets .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- Troubleshooting :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths/angles .
Q. What structural modifications enhance the compound’s bioactivity?
- SAR Insights :
- Methoxy positioning : 2,3-Dimethoxy groups improve solubility and membrane permeability vs. mono-methoxy analogs .
- Thiazole substitution : 5-Methyl groups reduce metabolic degradation compared to unsubstituted thiazoles .
- Table : Comparison of IC₅₀ values for derivatives (hypothetical data):
| Substituent | IC₅₀ (MCF-7) | LogP |
|---|---|---|
| 2,3-Dimethoxybenzyl | 12 µM | 2.8 |
| 4-Methoxybenzyl | 45 µM | 3.1 |
| Unsubstituted benzyl | >100 µM | 1.9 |
Q. What challenges arise in scaling up the synthesis for preclinical studies?
- Issues :
- Low yields : Optimize stoichiometry (e.g., 1.2 eq benzyl halide) and use flow chemistry for exothermic steps.
- Purification : Replace column chromatography with recrystallization (e.g., CH₃OH/EtOAC mixtures) for cost efficiency .
- Byproduct control : Monitor bromo-impurities via LC-MS and adjust reaction pH to minimize hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
